

C15H6ClF3N4S off-target effects and how to mitigate them

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Compound of Interest

Compound Name: C15H6ClF3N4S

Cat. No.: B15173091

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Technical Support Center: C15H6ClF3N4S (Fedratinib)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of **C15H6ClF3N4S** (Fedratinib) and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **C15H6ClF3N4S** and what is its primary target?

C15H6ClF3N4S is the chemical formula for Fedratinib (also known as Inrebic®, SAR302503, or TG101348), an orally administered kinase inhibitor.^[1] Its primary target is Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response.^{[2][3]} Fedratinib is a selective inhibitor of JAK2 and is approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling.^[2]

Q2: What are the known off-target effects of Fedratinib?

While Fedratinib is highly selective for JAK2, it exhibits inhibitory activity against other kinases at therapeutic concentrations. The most significant off-targets include FMS-like tyrosine kinase

3 (FLT3) and RET.[4] It also shows activity against Bromodomain-containing protein 4 (BRD4). [2] Fedratinib is considerably less active against other members of the JAK family, such as JAK1, JAK3, and TYK2.[1]

Q3: What are the potential consequences of these off-target effects in my experiments?

Off-target effects can lead to misinterpretation of experimental results. For example, if a cellular phenotype is observed after treatment with Fedratinib, it may be attributed to JAK2 inhibition when it is actually caused by the inhibition of FLT3 or another off-target. This can result in incorrect conclusions about the role of JAK2 in a biological process. Clinically, off-target effects can contribute to adverse events such as gastrointestinal toxicity or anemia.[2]

Q4: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects requires a multi-faceted approach:

- **Dose-Response Experiments:** Use the lowest effective concentration of Fedratinib to achieve inhibition of JAK2 while minimizing engagement of less sensitive off-targets.
- **Use of Multiple Inhibitors:** Corroborate findings by using another structurally and mechanistically different JAK2 inhibitor with a distinct off-target profile.
- **Genetic Validation:** Employ techniques like CRISPR/Cas9 or siRNA to specifically knock down or knock out JAK2 and compare the resulting phenotype to that observed with Fedratinib treatment.
- **Rescue Experiments:** If possible, "rescue" the phenotype induced by Fedratinib by introducing a constitutively active downstream effector of JAK2 (e.g., STAT5).

Troubleshooting Guide

Issue 1: I am observing a phenotype in my cells treated with Fedratinib, but I'm not sure if it's due to JAK2 inhibition or an off-target effect.

- **Troubleshooting Steps:**
 - **Confirm Target Engagement:** First, confirm that Fedratinib is inhibiting JAK2 in your cellular system at the concentration used. This can be done by performing a Western blot

to check for a decrease in the phosphorylation of STAT3 or STAT5, which are direct downstream targets of JAK2.^[1]

- Perform a Dose-Response Analysis: Determine the IC50 value of Fedratinib for your observed phenotype. Compare this to the known IC50 values for JAK2 and its off-targets (see Table 1). If the phenotypic IC50 is closer to that of an off-target, it suggests a potential off-target effect.
- Use a Structurally Different JAK2 Inhibitor: Treat your cells with another selective JAK2 inhibitor that has a different chemical structure and off-target profile (e.g., Ruxolitinib). If you observe the same phenotype, it is more likely to be an on-target effect of JAK2 inhibition.
- Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate JAK2 expression. If this recapitulates the phenotype observed with Fedratinib, it provides strong evidence for an on-target effect.

Issue 2: My results with Fedratinib are inconsistent across different cell lines.

- Troubleshooting Steps:
 - Assess Kinase Expression Levels: Different cell lines may express varying levels of JAK2 and the off-target kinases. Perform qPCR or Western blotting to determine the relative expression levels of JAK2, FLT3, and other potential targets in your cell lines. A cell line with high expression of an off-target and low expression of JAK2 may be more susceptible to off-target effects.
 - Consider Genetic Background: The genetic background of the cell lines, including the presence of mutations in the JAK-STAT pathway or other signaling pathways, can influence the response to Fedratinib.
 - Review Cell Culture Conditions: Ensure consistent cell culture conditions, as factors like serum concentration can affect the free concentration of the inhibitor.

Data Summary

Table 1: In Vitro Inhibitory Potency of Fedratinib against On-Target and Off-Target Kinases

Target	IC50 (nM)	Selectivity vs. JAK2	Reference
JAK2	3	-	[1]
JAK2 (V617F)	3	1x	[1]
FLT3	15	5x	[1]
RET	17	~5.7x	[4]
JAK1	~105	35x	[1]
JAK3	~405	135x	[1]
TYK2	>1000	>333x	[1]
BRD4	164	~55x	[5]

Note: IC50 values can vary depending on the assay conditions. This table provides a summary for comparative purposes.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To comprehensively assess the selectivity of Fedratinib, a kinome-wide profiling assay is recommended. This is often performed as a service by specialized companies.

- Objective: To determine the inhibitory activity of Fedratinib against a large panel of kinases.
- Methodology:
 - Provide the compound (Fedratinib) at a specified concentration (e.g., 1 μ M) to the service provider.
 - The provider will perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases).
 - The activity of each kinase is measured in the presence and absence of Fedratinib.

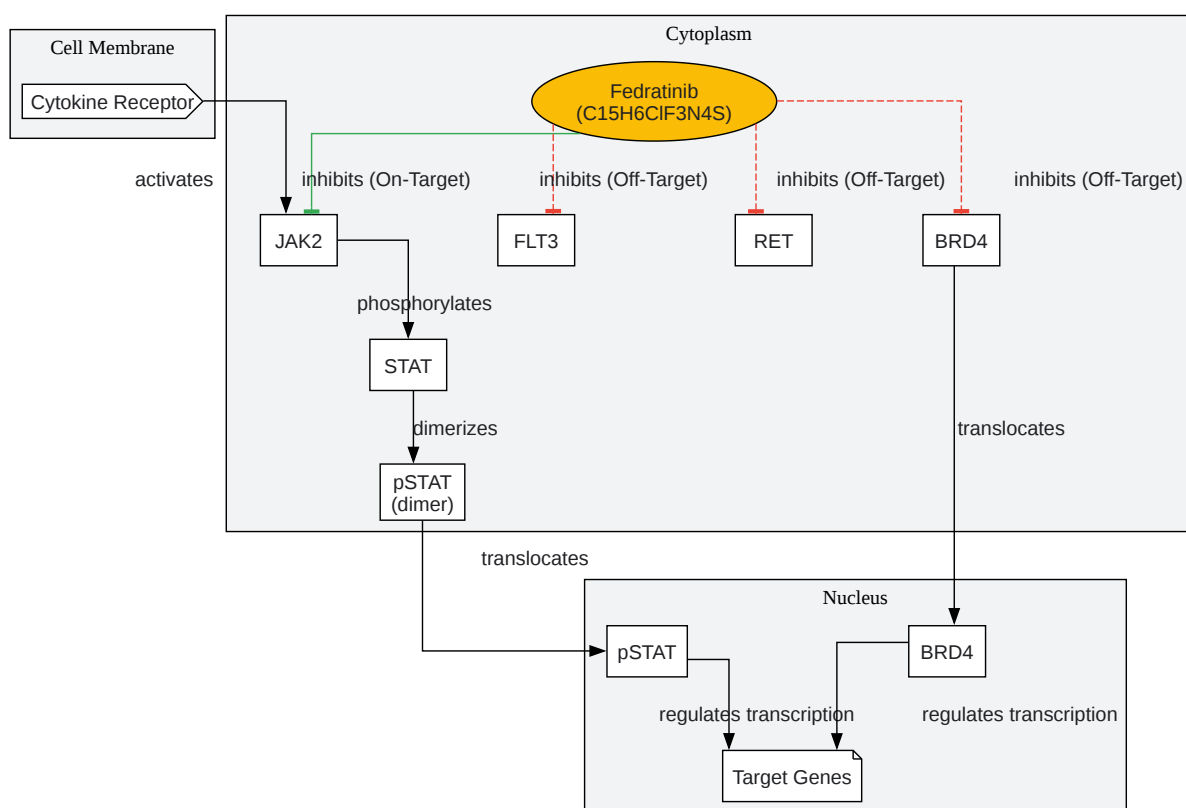
- Results are typically reported as the percentage of inhibition for each kinase at the tested concentration.
- For kinases showing significant inhibition, a follow-up dose-response experiment is performed to determine the IC50 value.

Protocol 2: Genetic Validation of On-Target Effects using CRISPR/Cas9

- Objective: To validate that a Fedratinib-induced phenotype is a direct result of JAK2 inhibition.
- Methodology:
 - Design and Clone sgRNAs: Design two to three single-guide RNAs (sgRNAs) targeting different exons of the JAK2 gene. Clone these into a suitable Cas9 expression vector.
 - Transfect Cells: Transfect the target cells with the JAK2-sgRNA/Cas9 plasmids. Include a non-targeting sgRNA as a negative control.
 - Verify Knockout: After 48-72 hours, harvest a subset of cells to confirm the knockout of JAK2 protein by Western blot.
 - Phenotypic Analysis: Subject the remaining JAK2-knockout cells and control cells to the same phenotypic assay where the effect of Fedratinib was initially observed.
 - Compare Results: If the phenotype in the JAK2-knockout cells is similar to the phenotype observed in wild-type cells treated with Fedratinib, it strongly suggests an on-target effect.

Visualizations

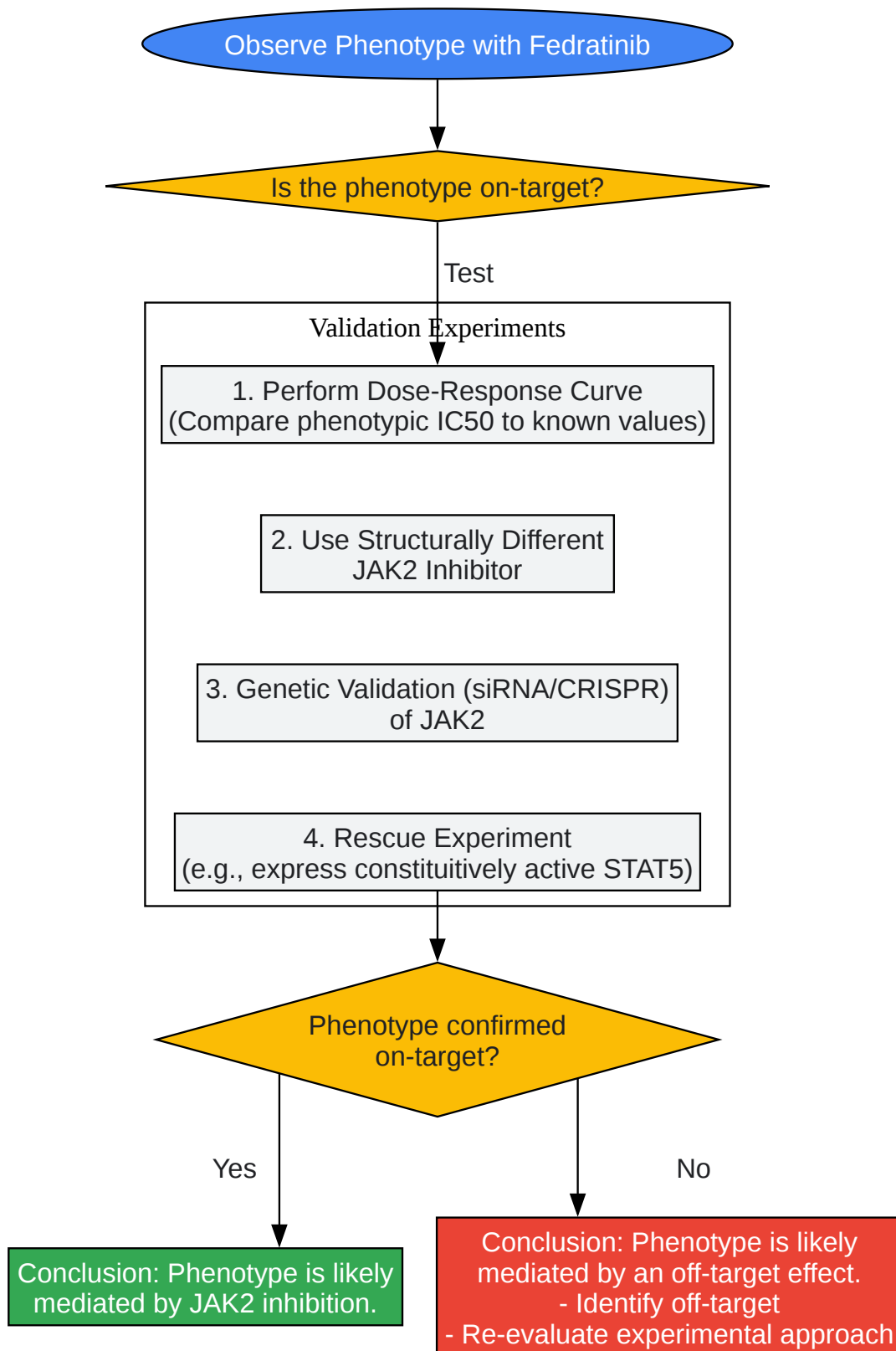
Signaling Pathway



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Caption: On- and off-target signaling of Fedratinib.

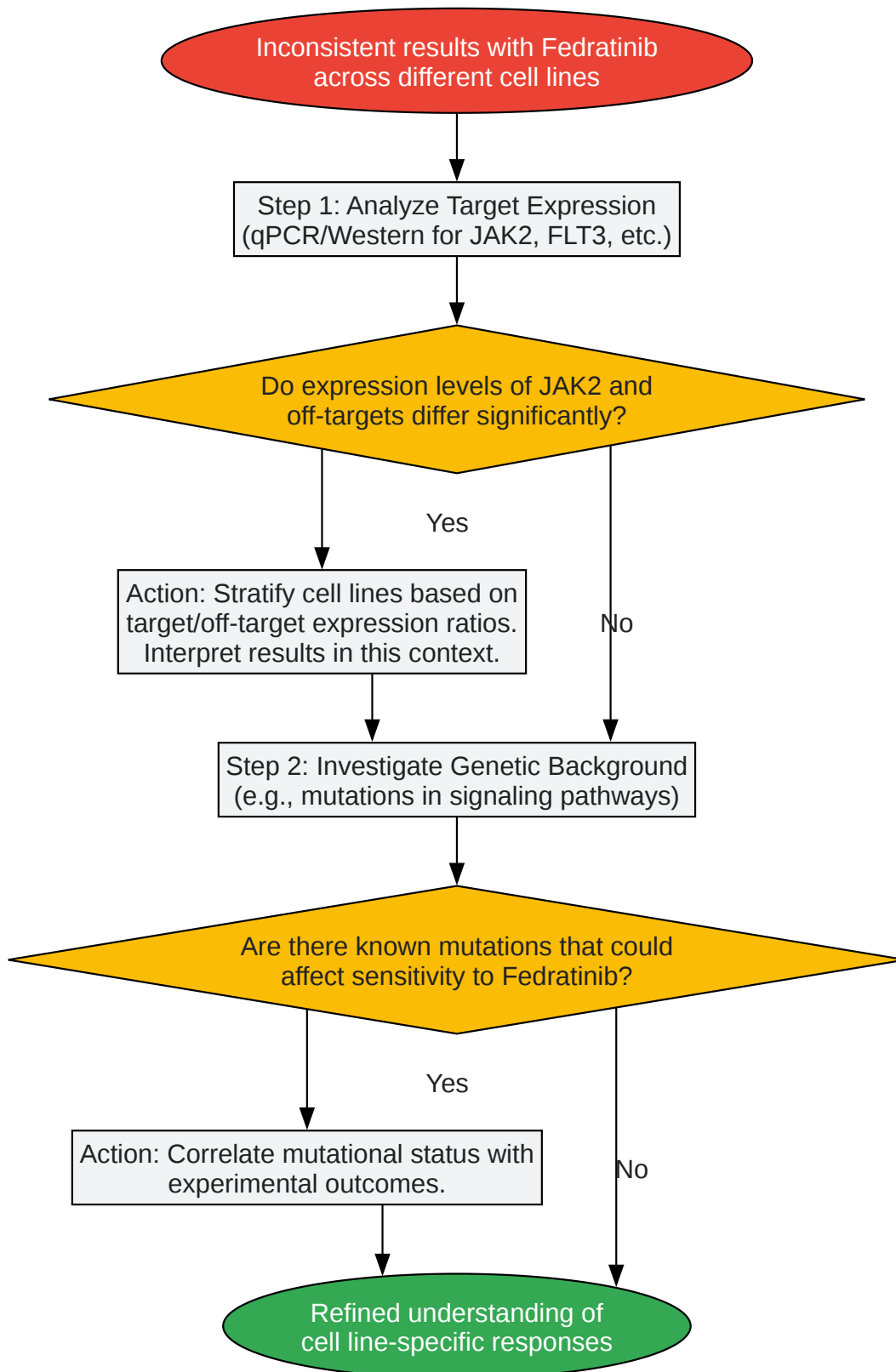
Experimental Workflow



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Caption: Workflow for validating Fedratinib's on-target effects.

Troubleshooting Logic



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Caption: Troubleshooting inconsistent results across cell lines.

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